2-Nitro-5-(trifluoromethyl)phenylacetic acid
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Overview
Description
“2-Nitro-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 927801-01-2. It has a molecular weight of 249.15 and a linear formula of C9H6F3NO4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C9H6F3NO4 . This indicates that the molecule consists of 9 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 249.15 .Scientific Research Applications
Peptide Synthesis The novel 3-nitro-2-pyridinesulfenyl (Npys) group, useful for protecting and activating amino and hydroxyl groups for peptide synthesis, is reported. This group is introduced by treating amino acids with 3-nitro-2-pyridinesulfenyl chloride. Notably, Npys is resistant to trifluoroacetic acid and can be selectively removed under neutral conditions without affecting other protecting groups. This feature is demonstrated through the synthesis of peptides in solution and solid phase methodology, utilizing 4-(Npys-oxymethyl) phenylacetic acid as a key intermediate resistant to trifluoroacetic acid (Matsueda & Walter, 2009).
Anti-Malarial Agents The [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone 4g, developed as a novel lead for anti-malarial agents, demonstrated that the acyl residue at the 2-amino group of the benzophenone core must be a phenylacetic acid substructure. The trifluoromethyl substituted derivative showed an IC(50) of 47 nM against the multi-drug resistant Plasmodium falciparum strain Dd2 (Wiesner et al., 2003).
Lewis Acid Catalyst in Acylation Scandium trifluoromethanesulfonate (triflate) is reported as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Photocapping Groups in MOF-5 A study demonstrated that [bis-(3-nitro-benzyl)-amino]-(3-nitro-phenyl)-acetic acid (PC1) can be used as a bulky photocapping group to prevent dye diffusion from inside MOF-5 until removed by photolysis. This research highlights the potential of nitrophenylacetic acid derivatives in controlled release applications (Yan et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[2-nitro-5-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJIRIPMRUCZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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